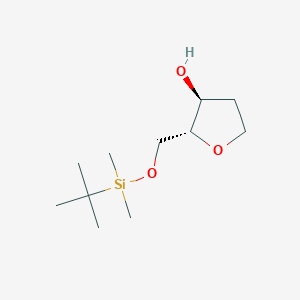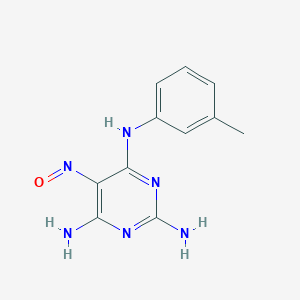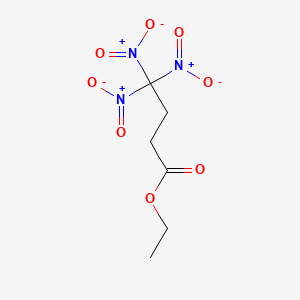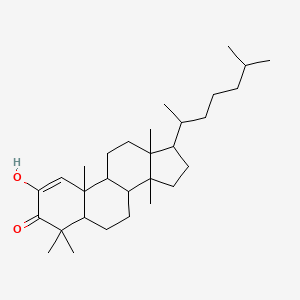
2-Hydroxylanost-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxylanost-1-en-3-one is a lanosterol derivative, a type of triterpenoid compound Lanosterol derivatives are known for their significant roles in biological processes, particularly in the biosynthesis of steroids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxylanost-1-en-3-one typically involves the reduction of 3β-acetoxylanost-8-en-7-one. This reduction can be achieved using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the hydrogenation of 3β-acetoxylanost-8-en-7-one to produce 3β-hydroxylanost-8-en-32-al, which can then be further processed to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydrogenation techniques. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxylanost-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert it into other hydroxylated or deoxygenated forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia and catalytic hydrogenation are commonly used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxygenated derivatives of lanosterol, which have different biological activities and applications .
Aplicaciones Científicas De Investigación
2-Hydroxylanost-1-en-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a model compound in studying steroid biosynthesis.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell growth and differentiation.
Industry: It is used in the production of various steroidal compounds and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxylanost-1-en-3-one involves its interaction with specific enzymes and molecular targets in the body. One of the key pathways is its role in the inhibition of sterol biosynthesis. The compound acts on enzymes involved in the demethylation of lanosterol, a crucial step in cholesterol biosynthesis . By inhibiting these enzymes, this compound can reduce cholesterol levels and potentially exert other biological effects.
Comparación Con Compuestos Similares
2-Hydroxylanost-1-en-3-one can be compared with other lanosterol derivatives, such as:
- Lanost-8-ene-3β,32-diol
- Lanost-7-ene-3β,32-diol
- 3β-hydroxylanost-8-en-32-al
- 3β-hydroxylanost-7-en-32-al
These compounds share similar structures but differ in their functional groups and biological activities.
Propiedades
Número CAS |
6593-16-4 |
|---|---|
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
2-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-5,6,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26(32)24(31)18-28(25,6)22(23)15-17-29(21,30)7/h18-23,25,31H,9-17H2,1-8H3 |
Clave InChI |
QAQKWKVHHXVJIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C=C(C(=O)C4(C)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


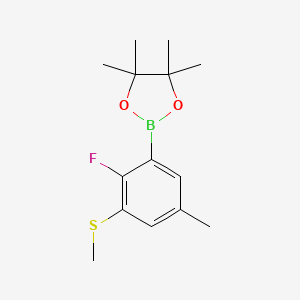
![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
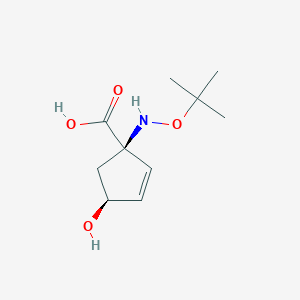
![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
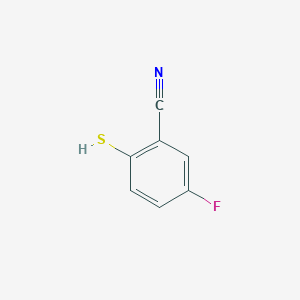
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)


